Regioisomeric Lipophilicity Differentiation
Among cyclobutylmethoxy-methylaniline positional isomers, the 2,5-substitution pattern yields an XLogP3 value of 3.0 [1], compared with 2.9 for the 2,6-isomer [2]. Although the difference appears modest (ΔXLogP3 = 0.1), this shift reflects altered intramolecular interactions between the ortho-cyclobutylmethoxy and the methyl group, which can influence chromatographic retention, solubility, and target-binding conformation. The 2,5-isomer presents the primary amine and the cyclobutylmethoxy group in a 1,2-relationship with the methyl group para to the ether, a geometry that may favor distinct hydrogen-bonding networks vs. the 2,6-arrangement.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-(Cyclobutylmethoxy)-6-methylaniline (CAS 1483659-49-9): XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.1 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
This difference enables informed selection of the 2,5-isomer when higher lipophilicity is desired for membrane penetration, or when regioisomeric purity must be verified by reversed-phase HPLC retention time.
- [1] PubChem. (2024). Compound Summary for CID 65460049: 2-(Cyclobutylmethoxy)-5-methylaniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 65459818: 2-(Cyclobutylmethoxy)-6-methylaniline. National Center for Biotechnology Information. View Source
